Thiazole, 4,5-dihydro-2-cyclopentyl-
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Overview
Description
Thiazole, 4,5-dihydro-2-cyclopentyl- is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is a derivative of thiazole, which is known for its presence in various natural products and its wide range of biological activities. Thiazole derivatives are commonly found in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4,5-dihydro-2-cyclopentyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thioamide in the presence of a base, such as potassium carbonate, to form the thiazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Thiazole, 4,5-dihydro-2-cyclopentyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Thiazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of thiazole, 4,5-dihydro-2-cyclopentyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its biological effects. For example, thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Thiazolidine: A saturated derivative of thiazole.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Uniqueness
Thiazole, 4,5-dihydro-2-cyclopentyl- is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
96159-81-8 |
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Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-cyclopentyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-2-4-7(3-1)8-9-5-6-10-8/h7H,1-6H2 |
InChI Key |
XCKMQTKKGKRKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NCCS2 |
Origin of Product |
United States |
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